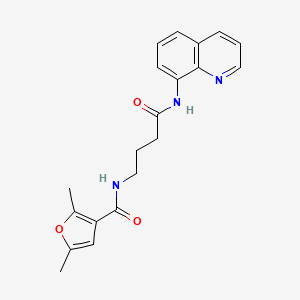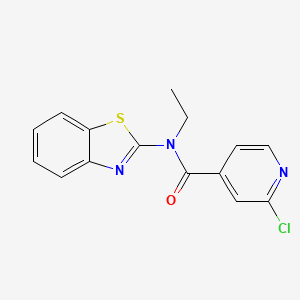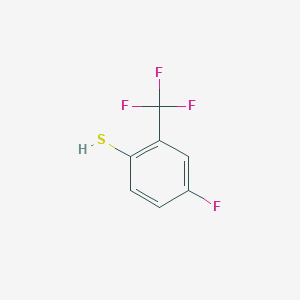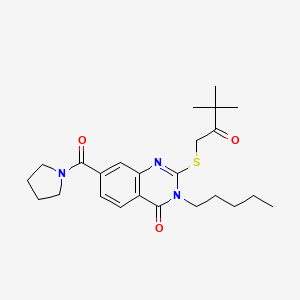![molecular formula C19H17F3N2O5S B2876411 2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid CAS No. 743451-21-0](/img/structure/B2876411.png)
2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid” is a chemical compound with the CAS Number: 743451-21-0 . It has a molecular weight of 442.42 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid group, a piperazine ring, and a trifluoromethyl group . The InChI code for this compound is 1S/C19H17F3N2O5S/c20-19(21,22)13-4-3-5-14(12-13)30(28,29)24-10-8-23(9-11-24)17(25)15-6-1-2-7-16(15)18(26)27/h1-7,12H,8-11H2,(H,26,27) .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 442.42 . Its IUPAC name is 2-[(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)carbonyl]benzoic acid .科学的研究の応用
Metabolic Pathway Elucidation
The metabolism of novel compounds like 2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid derivatives can be elucidated to identify the enzymes involved in their biotransformation. Mette G. Hvenegaard et al. (2012) studied the oxidative metabolism of a novel antidepressant, revealing insights into the enzymes responsible for the metabolism of such compounds, including CYP2D6, CYP2C9, and CYP3A4/5 among others. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of new drugs (Hvenegaard et al., 2012).
Crystallographic Analysis
Crystal structure analysis provides detailed information on the molecular conformation and arrangement, which is essential for drug design and understanding of molecular interactions. Md. Serajul Haque Faizi et al. (2016) demonstrated this through the crystal structure analysis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, showing the importance of conformation in molecular recognition and binding (Faizi et al., 2016).
Investigation of Mesomorphic Properties
Research on hydrogen-bonded mesomorphic complexes has highlighted the capability of certain benzoic acid derivatives to form hydrogen-bonded dimeric supermolecules, leading to the self-assembly of infinite ribbons or columnar phases. This is vital for the development of new materials with specific optical and electronic properties. Studies by A. Kohlmeier and D. Janietz (2006, 2010) on mixtures with semiperfluorinated benzoic acids have shown how these structures can be manipulated to achieve desired mesomorphic properties (Kohlmeier & Janietz, 2006)(Kohlmeier & Janietz, 2010).
Antimicrobial and Antioxidant Activity
Exploring the biological activity of chemical compounds is a critical aspect of pharmaceutical research. Studies on derivatives of this compound have shown promising antimicrobial and antioxidant activities. For instance, L. Mallesha and K. Mohana (2011) synthesized novel derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the potential therapeutic applications of these compounds (Mallesha & Mohana, 2011).
Enzyme Inhibition for Disease Management
The design and synthesis of novel compounds targeting specific enzymes involved in disease pathways are a significant focus of medicinal chemistry. For example, Nabih Lolak et al. (2020) investigated benzenesulfonamides incorporating 1,3,5-triazine motifs for their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in the management of diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).
作用機序
Mode of Action
The presence of the trifluoromethyl group and the benzenesulfonyl group suggests that it might interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .
Pharmacokinetics
The presence of the piperazine ring and the carboxylic acid group might influence its solubility and permeability, thereby affecting its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s solubility might be affected by the pH of the environment, which could in turn influence its absorption and distribution within the body .
特性
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5S/c20-19(21,22)13-4-3-5-14(12-13)30(28,29)24-10-8-23(9-11-24)17(25)15-6-1-2-7-16(15)18(26)27/h1-7,12H,8-11H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOWMXLXKNCIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>66.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85269248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2876332.png)




![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2876340.png)
![5-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2876345.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2876346.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876347.png)

![3-Methyl-2-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B2876350.png)
![1-[3-(phenylthio)pyrazin-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide](/img/structure/B2876351.png)
